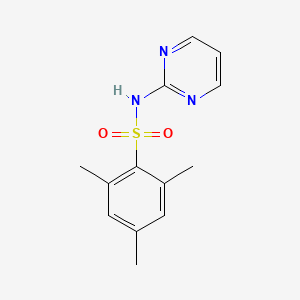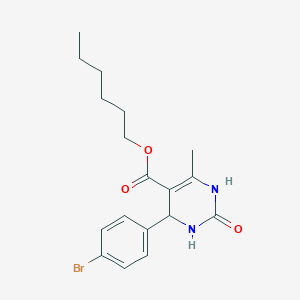![molecular formula C18H20Cl2O3 B5170070 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is one of the most widely used drugs in the world, with millions of prescriptions written each year. In addition to its use as a painkiller, diclofenac has also been the subject of scientific research for its potential applications in other areas, such as cancer treatment and drug delivery.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has an analgesic effect, meaning it can help to relieve pain. Diclofenac has been shown to have a similar efficacy to other NSAIDs, such as ibuprofen and naproxen.
実験室実験の利点と制限
Diclofenac has several advantages for use in lab experiments, including its well-established safety profile and its availability as a commercially available drug. However, there are also some limitations to its use, including its potential to interact with other drugs and its potential to cause side effects in some individuals.
将来の方向性
There are several areas of future research that could be explored with regards to 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene. One potential area is the development of new formulations of 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene that could enhance its effectiveness or reduce its side effects. Another area of research could be the exploration of 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene's potential applications in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease.
In conclusion, 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene is a widely used drug that has been the subject of scientific research for its potential applications in cancer treatment and drug delivery. It works by inhibiting COX enzymes, leading to a reduction in inflammation and pain. While 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene has several advantages for use in lab experiments, there are also some limitations to its use. Future research could explore new formulations of 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene or its potential applications in the treatment of other diseases.
合成法
The synthesis of 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene involves several steps, including the reaction of 2-chloro-3-methylbenzoic acid with thionyl chloride to form 2-chloro-3-methylbenzoyl chloride. This compound is then reacted with 4-(2-methoxyphenoxy)butanol to form the corresponding ester, which is then hydrolyzed to produce 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene.
科学的研究の応用
Diclofenac has been the subject of numerous scientific studies, particularly in the areas of cancer treatment and drug delivery. One study found that 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene could inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells. Another study showed that 1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene could enhance the delivery of other drugs to cancer cells, potentially increasing their effectiveness.
特性
IUPAC Name |
1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-13-11-14(19)12-15(20)18(13)23-10-6-5-9-22-17-8-4-3-7-16(17)21-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPBQNGDOPTTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCOC2=CC=CC=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)


![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)